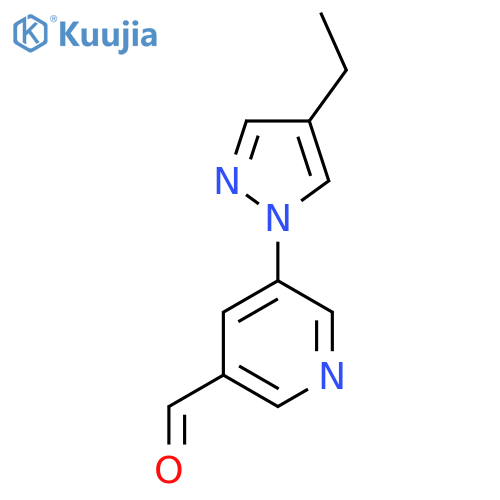

Cas no 2023433-79-4 (5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

2023433-79-4 structure

商品名:5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

- 2023433-79-4

- EN300-1292373

-

- インチ: 1S/C11H11N3O/c1-2-9-5-13-14(7-9)11-3-10(8-15)4-12-6-11/h3-8H,2H2,1H3

- InChIKey: RMVRCMORLWTGPY-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CN=CC(=C1)N1C=C(C=N1)CC

計算された属性

- せいみつぶんしりょう: 201.090211983g/mol

- どういたいしつりょう: 201.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292373-1.0g |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1292373-100mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-1000mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 1000mg |

$986.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-2500mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-10000mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-250mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-50mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 50mg |

$827.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-5000mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1292373-500mg |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

2023433-79-4 | 500mg |

$946.0 | 2023-09-30 |

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

2023433-79-4 (5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量